

Boc-L-isoleucine physical characteristics

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Compound of Interest

Compound Name: *Boc-L-Ile-OH*

Cat. No.: *B558292*

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An In-depth Technical Guide on the Core Physical Characteristics of Boc-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-isoleucine, a derivative of the essential amino acid L-isoleucine with a tert-butyloxycarbonyl (Boc) protecting group, is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and pharmaceutical research.^[1] Its physical and chemical properties are critical for its application in the synthesis of complex peptides and therapeutic agents.^{[1][2]} The Boc group enhances stability and solubility in organic solvents, facilitating controlled peptide bond formation while preserving the stereochemical integrity of the isoleucine side chain.^{[1][2]} This document provides a comprehensive overview of the core physical characteristics of Boc-L-isoleucine, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of Boc-L-isoleucine are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

Table 1: General and Chemical Properties of Boc-L-Isoleucine

Property	Value
Chemical Name	N-(tert-Butoxycarbonyl)-L-isoleucine[3]
Synonyms	Boc-L-Ile-OH, Boc-(2S,3S)-2-amino-3-methylpentanoic acid[1][4]
CAS Number	13139-16-7[1][2]
Molecular Formula	C ₁₁ H ₂₁ NO ₄ [1][4]
Molecular Weight	231.29 g/mol [3][5][6]
Appearance	White to off-white crystalline powder or chunks[1][2][7]
Purity	≥ 97-99%[1][3]
EC Number	236-074-8[3][7]
BRN	1711700[6][7]

Table 2: Physicochemical Data of Boc-L-Isoleucine

Property	Value	Conditions
Melting Point	66-73 °C[1][3][6]	Literature values vary slightly.
Boiling Point	356 °C (estimated)	At 760 mmHg[7]
Solubility	Soluble in methanol, DMSO, acetic acid.[2][6] Insoluble in water.[2][6][7]	
Optical Rotation [α]	+2.7° to +4°	[α] ²⁰ /D, c=2 in acetic acid[3][8]; [α] _{D20} = +4 ± 2°, c=2 in MeOH[1]
pKa	4.03 ± 0.22 (Predicted)	
Storage Conditions	0-8°C, Keep in dark place, Sealed in dry[1][2][6]	

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of Boc-L-isoleucine are provided below. These protocols are generalized and may require optimization based on available instrumentation and laboratory conditions.

Melting Point Determination

The melting point is a crucial indicator of purity.^[2] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).^[2]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

- **Sample Preparation:** Finely powder a small amount of dry Boc-L-isoleucine.^[5] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.^[6]^[7]
- **Apparatus Setup:**
 - **Thiele Tube:** Attach the capillary tube to a calibrated thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.^[5] Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil), ensuring the rubber band is above the liquid level.^[5]
 - **Digital Melting Point Apparatus:** Place the capillary tube into the designated slot in the apparatus.^[2]
- **Heating:** Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.^[5]
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).^[2] The melting range is reported as $T_1 - T_2$.
- **Post-Analysis:** Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.^[2]

Optical Rotation Measurement

Optical rotation confirms the enantiomeric identity of the compound. Boc-L-isoleucine is dextrorotatory, rotating plane-polarized light to the right (+).[9]

Methodology: Polarimetry

- **Solution Preparation:** Accurately weigh a sample of Boc-L-isoleucine and dissolve it in a specified solvent (e.g., methanol or acetic acid) in a volumetric flask to achieve a precise concentration (c), typically 2 g/100 mL (c=2).[1][3][10]
- **Instrument Calibration:** Calibrate the polarimeter by measuring the rotation of a blank sample (the pure solvent) and setting this value to zero.[11]
- **Sample Measurement:** Rinse and fill the polarimeter sample tube (of a known path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.[12]
- **Data Acquisition:** Place the sample tube in the polarimeter and measure the angle of rotation (α) at a specified temperature (e.g., 20°C) and wavelength (e.g., Sodium D-line, 589.3 nm).[11] Perform multiple readings and average the results.[11]
- **Calculation of Specific Rotation $[\alpha]$:** The specific rotation is calculated using Biot's Law:[12]
$$[\alpha] = \alpha / (l \times c)$$
 Where:
 - $[\alpha]$ is the specific rotation.
 - α is the observed rotation in degrees.
 - l is the path length in decimeters (dm).
 - c is the concentration in g/mL.[10]

Solubility Determination

Solubility information is vital for selecting appropriate solvents for reactions, purification, and analysis.

Methodology: Gravimetric Analysis

- **Equilibration:** Add an excess amount of Boc-L-isoleucine to a known volume of the solvent to be tested (e.g., methanol, water) in a sealed vial.[13]
- **Saturation:** Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.[14]
- **Sample Separation:** Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.
- **Solvent Evaporation:** Place the accurately measured volume of the supernatant in a pre-weighed, dry vial. Evaporate the solvent completely under reduced pressure or in a fume hood.
- **Mass Determination:** Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved Boc-L-isoleucine.
- **Calculation:** Calculate the solubility in terms of g/L or mg/mL.

Spectroscopic Analysis

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of Boc-L-isoleucine.

Methodology: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-25 mg of Boc-L-isoleucine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3 , or DMSO- d_6) in a clean vial.[3][15]
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.[16]
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra according to the spectrometer's standard operating procedures. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[16]

- **Data Analysis:** Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

2.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

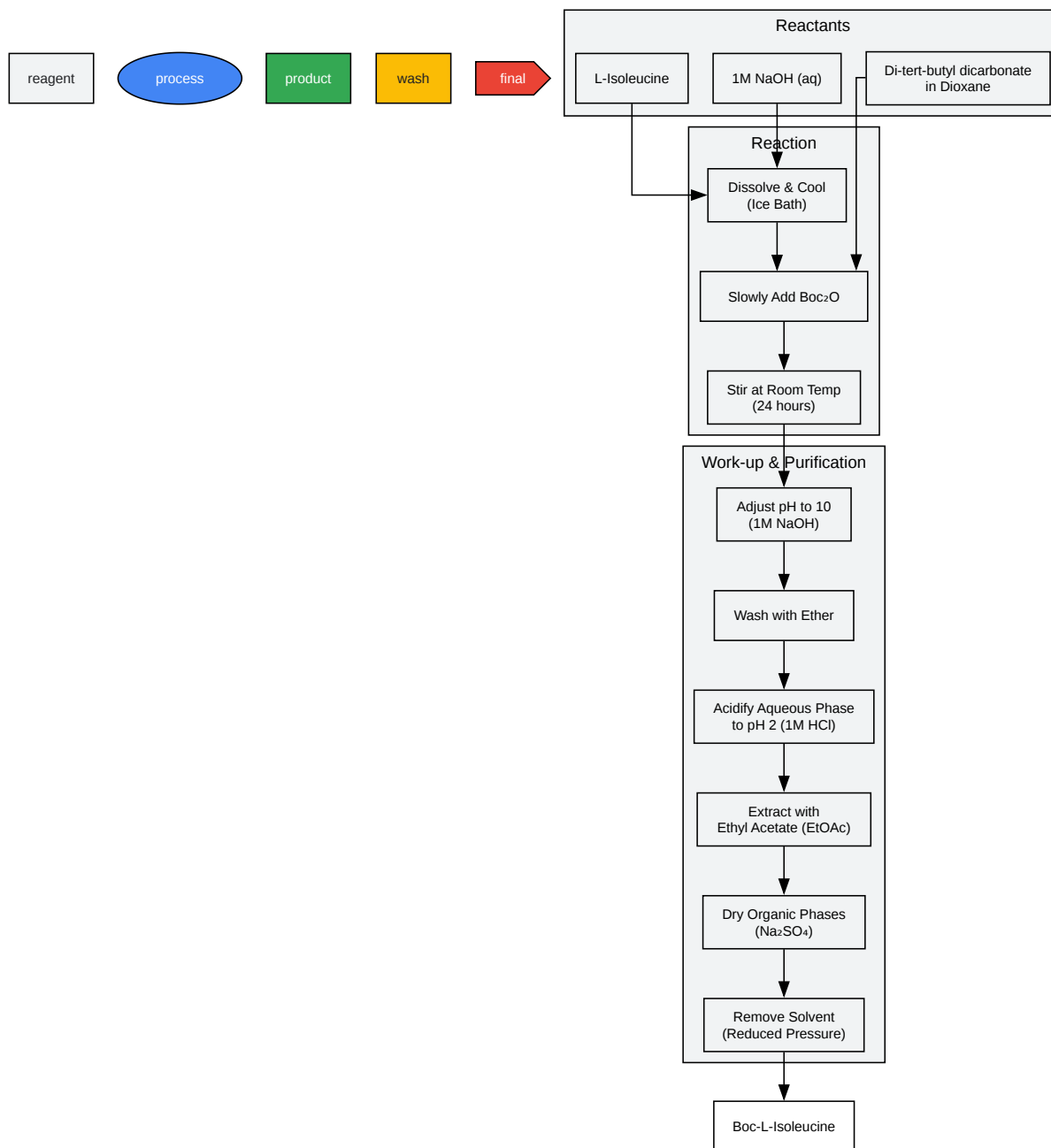
Methodology: Thin Solid Film Method

- **Sample Preparation:** Dissolve a small amount (~50 mg) of Boc-L-isoleucine in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).^[1]
- **Film Deposition:** Place a drop of this solution onto a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.^[1]
- **Spectrum Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.^[1]
- **Analysis:** Identify the characteristic absorption bands for the functional groups present, such as the N-H stretch, C=O stretches (from the carbamate and carboxylic acid), and C-H stretches.

Visualization of Workflows

Synthesis Workflow

Boc-L-isoleucine is typically synthesized by reacting L-isoleucine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

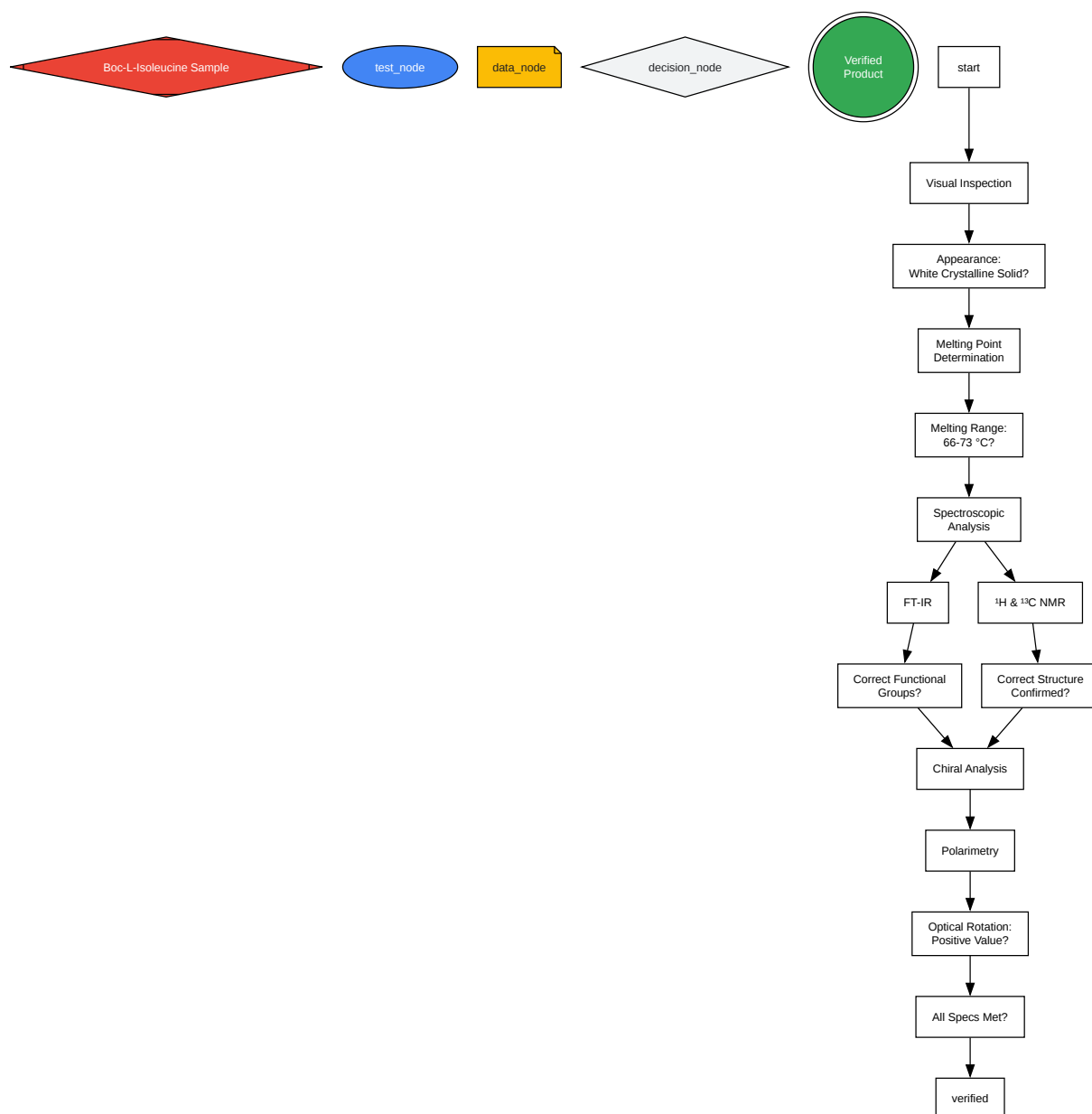


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Caption: Workflow for the synthesis of Boc-L-isoleucine.

Physical Characterization Workflow

A logical workflow ensures comprehensive characterization of the synthesized or procured Boc-L-isoleucine.



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Caption: Logical workflow for physical characterization.

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